

# Chemical structure and properties of Prulifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |
|----------------------|---------------|-----------|--|
| Compound Name:       | Prulifloxacin |           |  |
| Cat. No.:            | B1679801      | Get Quote |  |

An In-depth Technical Guide to Prulifloxacin: Chemical Structure and Properties

## Introduction

Prulifloxacin is an advanced, synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body to its active metabolite, ulifloxacin.[1][3] This conversion primarily occurs via hydrolysis by esterases in the gastrointestinal tract, portal vein, and liver.[4][5] Developed by Nippon Shinyaku Co., Ltd., prulifloxacin has been approved in several countries, including Italy and Japan, for treating a range of bacterial infections, such as those affecting the urinary and respiratory tracts.[3][6] Its mechanism of action, favorable pharmacokinetic profile, and broad-spectrum activity make it a significant compound in the field of antibacterial therapy.[6] This guide provides a detailed technical overview of prulifloxacin for researchers, scientists, and drug development professionals.

# **Chemical Structure and Physicochemical Properties**

**Prulifloxacin** is chemically identified as (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[3] As a prodrug, its structure is designed to improve absorption and pharmacokinetic properties, which is then converted to the active ulifloxacin.[7]

Below is a diagram illustrating the metabolic conversion of **Prulifloxacin** to its active form, Ulifloxacin.





Click to download full resolution via product page

Caption: Metabolic activation of **Prulifloxacin** to Ulifloxacin.

## **Physicochemical Data**

The key physicochemical properties of **Prulifloxacin** are summarized in the table below. These characteristics are fundamental to its formulation, delivery, and biological activity.



| Property                           | Value                                                                                                                                    | Source(s)   |
|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| IUPAC Name                         | 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid | [3][8][9]   |
| CAS Number                         | 123447-62-1                                                                                                                              | [3][10][11] |
| Molecular Formula                  | C21H20FN3O6S                                                                                                                             | [3][9][11]  |
| Molar Mass                         | 461.46 g⋅mol <sup>-1</sup>                                                                                                               | [3][9]      |
| Water Solubility                   | 20 μg/mL                                                                                                                                 | [12]        |
| Predicted Water Solubility         | 0.593 mg/mL                                                                                                                              | [13]        |
| Solubility in DMSO                 | 1 mg/mL to 11 mg/mL                                                                                                                      | [2][10]     |
| Predicted pKa (Strongest Acidic)   | 6.03                                                                                                                                     | [13]        |
| Predicted pKa (Strongest<br>Basic) | 5.16                                                                                                                                     | [13]        |
| Predicted logP                     | 1.77 - 2.49                                                                                                                              | [13]        |
| SMILES                             | CC1N2C3=CC(=C(C=C3C(=O<br>)C(=C2S1)C(=O)O)F)N4CCN(<br>CC4)CC5=C(OC(=O)O5)C                                                               | [3][9]      |
| InChIKey                           | PWNMXPDKBYZCOO-<br>UHFFFAOYSA-N                                                                                                          | [3][9]      |

## **Mechanism of Action**

Like other fluoroquinolones, the antibacterial action of **prulifloxacin** (via its active metabolite ulifloxacin) targets the bacterial enzymes responsible for DNA replication, transcription, and repair.[1][14] Specifically, it inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][15]

## Foundational & Exploratory





- DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.[1] In many Gram-negative bacteria, DNA gyrase is the primary target.[3][16]
- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, which is essential for cell division.[1] It is the main target in many Gram-positive bacteria.[3]

By binding to and stabilizing the enzyme-DNA complex, ulifloxacin prevents the re-ligation of cleaved DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[1][16] This bactericidal effect is concentration-dependent.[1]





Click to download full resolution via product page

Caption: Inhibition of bacterial DNA synthesis by Ulifloxacin.

## **Pharmacokinetics**

**Prulifloxacin** is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to form ulifloxacin.[3][5] The pharmacokinetic profile allows for a convenient oncedaily dosing regimen.[6]



| Parameter                    | Value                                                                 | Conditions                               | Source(s) |
|------------------------------|-----------------------------------------------------------------------|------------------------------------------|-----------|
| Time to Peak (t_max)         | ~1 hour                                                               | 600 mg single oral<br>dose               | [3][4][5] |
| Peak Concentration (C_max)   | 1.6 μg/mL (of<br>ulifloxacin)                                         | 600 mg single oral<br>dose               | [3]       |
| Elimination Half-life (t_½)  | 10.6 - 12.1 hours (of ulifloxacin)                                    | 300-600 mg single<br>dose                | [3][4][5] |
| Plasma Protein<br>Binding    | ~45% (of ulifloxacin)                                                 | In vivo                                  | [3][4][5] |
| Volume of Distribution (V/F) | 1,231 L                                                               | N/A                                      | [4][5]    |
| Metabolism                   | Extensive first-pass<br>metabolism via<br>esterases to<br>ulifloxacin | Intestinal tissue, portal<br>vein, liver | [3][4][5] |
| Excretion                    | Predominantly renal<br>(as unchanged<br>ulifloxacin) and fecal        | N/A                                      | [3][7]    |

## **Antibacterial Spectrum**

**Prulifloxacin** exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including pathogens commonly responsible for urinary and respiratory tract infections.[6][8] Its active metabolite, ulifloxacin, is often more potent in vitro against Gram-negative bacteria compared to other fluoroquinolones.[17][18]



| Bacterial Species               | MIC Range / Value<br>(μg/mL) | Note                                          | Source(s) |
|---------------------------------|------------------------------|-----------------------------------------------|-----------|
| Gram-Negative                   |                              |                                               |           |
| Escherichia coli                | ≤0.015 - 0.25                | Geometric Mean MIC was lowest vs. comparators | [17][18]  |
| Proteus mirabilis               | N/A                          | Lower MICs than levofloxacin & ciprofloxacin  | [17]      |
| Pseudomonas<br>aeruginosa       | MIC90: 0.5                   | For strains susceptible to ofloxacin          | [19]      |
| Haemophilus<br>influenzae       | 0.06 - 0.12                  | N/A                                           | [18]      |
| Moraxella catarrhalis           | 0.06 - 0.12                  | N/A                                           | [18]      |
| Citrobacter freundii            | N/A                          | 2-8x more active than levofloxacin            | [19]      |
| Serratia marcescens             | N/A                          | 2-8x more active than levofloxacin            | [19]      |
| Gram-Positive                   |                              |                                               |           |
| Staphylococcus<br>aureus (MSSA) | MIC <sub>80</sub> : 0.25     | Methicillin-Susceptible                       | [19]      |
| Streptococcus pneumoniae        | MIC <sub>80</sub> : 1        | N/A                                           | [19]      |
| Staphylococcus saprophyticus    | N/A                          | Lower MICs than levofloxacin & ciprofloxacin  | [17]      |
| Streptococcus pyogenes          | N/A                          | Lower MICs than levofloxacin & ciprofloxacin  | [17]      |



| Enterococcus faecalis | 0.5 - 4 | Vancomycin-<br>Susceptible | [18] |
|-----------------------|---------|----------------------------|------|
| Enterococcus faecium  | 1 - 4   | Vancomycin-<br>Susceptible | [18] |

MIC<sub>80</sub>/MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 80% or 90% of isolates, respectively.

## **Experimental Protocols**

# Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of ulifloxacin, consistent with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

#### 1. Preparation of Materials:

- Bacterial Strain: A pure, overnight culture of the test bacterium grown on non-selective agar.
- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotic Stock: A stock solution of ulifloxacin of known concentration.
- Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (OD<sub>600</sub>), incubator.

#### 2. Inoculum Preparation:

- a. Aseptically pick a single, well-isolated colony from the agar plate and inoculate it into 5 mL of sterile broth. Incubate overnight at 37°C.
- b. Measure the optical density (OD600) of the overnight culture.
- c. Dilute the culture in sterile saline (0.85% w/v) to achieve a standardized bacterial suspension equivalent to 5 × 10<sup>5</sup> Colony Forming Units (CFU)/mL. This is the final inoculum.



[21]

#### 3. Antibiotic Dilution Series:

- a. Dispense 50 μL of CAMHB into wells 2 through 12 of a 96-well plate.
- b. Add 100 μL of the ulifloxacin stock solution (at 2x the highest desired final concentration) to well 1.
- c. Perform a two-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, up to well 11. Discard 50 μL from well 11. Well 12 serves as a positive control (no antibiotic).
- 4. Inoculation and Incubation:
- a. Add 50  $\mu$ L of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100  $\mu$ L.
- b. Seal the plate and incubate at 37°C for 16-24 hours.[21]
- 5. Determination of MIC:
- · a. After incubation, visually inspect the plate for turbidity.
- b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[20][22]





Click to download full resolution via product page

Caption: Workflow for MIC determination via broth microdilution.

## **Protocol: Pharmacokinetic Analysis in Human Subjects**

This protocol outlines a general methodology for a single-dose pharmacokinetic study, as described in clinical research.[23]

- 1. Study Design:
- Subjects: Healthy adult volunteers.
- Design: Randomized, single-dose, crossover study.
- Dosing: Administration of a single oral dose of **prulifloxacin** (e.g., 600 mg).



#### 2. Sample Collection:

- a. Collect venous blood samples into heparinized tubes at pre-defined time points: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.
- b. Centrifuge the blood samples to separate the plasma.
- c. Store plasma samples at -20°C or lower until analysis.
- d. Collect urine samples over specified intervals for analysis of renal excretion.
- 3. Bioanalytical Method (HPLC):
- a. Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the analyte (ulifloxacin).
- b. Chromatography: Use a validated High-Performance Liquid Chromatography (HPLC)
  method with an appropriate column (e.g., C18) and mobile phase to separate ulifloxacin from
  endogenous plasma components.[23]
- c. Detection: Utilize UV or fluorescence detection to quantify the concentration of ulifloxacin in each sample against a standard curve.
- 4. Pharmacokinetic Parameter Calculation:
- a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
- b. Parameters to be calculated include: C<sub>max</sub> (maximum concentration), t<sub>max</sub> (time to reach C<sub>max</sub>), AUC<sub>0-t</sub> (area under the curve from time 0 to the last measurable point), AUC<sub>0-[inf]</sub> (AUC extrapolated to infinity), and t<sub>1</sub>/<sub>2</sub> (elimination half-life).[23]

## **Protocol: Saturation Solubility Study**

This protocol is based on the methodology for determining the aqueous solubility of a compound.[12]



#### 1. Preparation:

- a. Add an excess amount of prulifloxacin powder to a known volume of purified water in a sealed container (e.g., glass vial).
- b. Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles present throughout the experiment.

#### 2. Equilibration:

- a. Place the container in a constant temperature shaker bath (e.g., 35 ± 2°C) to facilitate dissolution and maintain equilibrium.[12]
- b. Agitate the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[12]

#### 3. Sample Analysis:

- a. After equilibration, allow the undissolved solid to settle.
- b. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.45 μm) to remove any solid particles.[12]
- c. Dilute the filtered solution with a suitable solvent if necessary.
- d. Determine the concentration of **prulifloxacin** in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its  $\lambda_{max}$  (e.g., 280 nm).[12]

#### 4. Calculation:

 a. Calculate the solubility based on the measured concentration and any dilution factors used. The result is typically expressed in mg/mL or μg/mL.

## **Chemical Synthesis Outline**

The synthesis of **prulifloxacin** is a multi-step process. While various specific routes exist, a general pathway involves the synthesis of the core quinolone structure followed by the addition of the piperazine side chain. One patented method involves the following key steps:



- Formation of the Thiazeto-quinoline Core: Synthesis of the ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate intermediate.[24]
- Condensation with Piperazine: The core structure is condensed with piperazine to form the ethyl ester of ulifloxacin.[24]
- Hydrolysis: The ester is hydrolyzed using an acid or base to yield ulifloxacin.[24]
- Prodrug Formation: Ulifloxacin is then reacted with 4-(bromomethyl)-5-methyl-1,3-dioxol-2one to attach the prodrug moiety, yielding prulifloxacin.[25]

This process requires careful control of reaction conditions and purification steps to achieve a high-purity final product suitable for pharmaceutical use.[25][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Prulifloxacin? [synapse.patsnap.com]
- 2. bioservuk.com [bioservuk.com]
- 3. Prulifloxacin Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. Prulifloxacin: Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Prulifloxacin: a new antibacterial fluoroquinolone PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of Prulifloxacin in Patients with Mild, Moderate and Severe Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prulifloxacin LKT Labs [lktlabs.com]
- 9. Prulifloxacin | C21H20FN3O6S | CID 65947 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Prulifloxacin | CAS 123447-62-1 | Cayman Chemical | Biomol.com [biomol.com]

## Foundational & Exploratory





- 11. scbt.com [scbt.com]
- 12. ijirset.com [ijirset.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is Prulifloxacin used for? [synapse.patsnap.com]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotic Wikipedia [en.wikipedia.org]
- 17. Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [In vitro antibacterial activity of prulifloxacin, a new oral quinolone, and comparative susceptibility rate at clinical breakpoint MIC] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays -PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and tolerability of prulifloxacin after single oral administration -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WO2009093268A1 Process for the preparation of highly pure prulifloxacin Google Patents [patents.google.com]
- 25. CN101418005B Novel method for synthesizing prulifloxacin Google Patents [patents.google.com]
- 26. Prulifloxacin composition and preparation method thereof, and synthesis method of raw material drugs Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Chemical structure and properties of Prulifloxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679801#chemical-structure-and-properties-of-prulifloxacin]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com